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Compound of Interest

Compound Name: 2' 5'-Diethoxybenzanilide
CAS No.: 92-22-8
Cat. No.: B1584486
Get Quote
. J

Compound ldentity:

IUPAC Name:N-(2,5-diethoxyphenyl)benzamide[2][3]

CAS Registry Number: 92-22-8[1]

Molecular Formula:

[3]

Molecular Weight: 285.34 g/mol

Structural Class: Substituted Benzanilide

Synthesis & Reaction Workflow

Before spectroscopic analysis, the integrity of the sample must be established.[1] The
synthesis of 2',5'-diethoxybenzanilide is typically achieved via Schotten-Baumann
benzoylation.[1] This pathway is chosen for its high specificity towards the amine over the ether
functionalities.[1]
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Reaction Protocol

Reagents: 2,5-Diethoxyaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.2 eq),
Dichloromethane (DCM).

Solvation: Dissolve 2,5-Diethoxyaniline in anhydrous DCM under

atmosphere.

» Base Addition: Add Triethylamine (TEA) to scavenge HCI byproducts.[1] Cool to 0°C.[1][4]

e Acylation: Dropwise addition of Benzoyl Chloride.[1] The exotherm must be controlled to
prevent di-acylation or ring acylation (though unlikely without Lewis acid).[1]

e Work-up: Wash with 1M HCI (remove unreacted amine), then saturated

(remove benzoic acid), then Brine.

 Purification: Recrystallization from Ethanol/Water (9:1) yields colorless to off-white needles.

[1]

Reaction Pathway Diagram|[1]
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Figure 1: Schotten-Baumann synthesis pathway for N-(2,5-diethoxyphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural validation.[1] The 2,5-diethoxy substitution pattern creates
a distinct splitting system on the aniline ring (Ring B), while the benzoyl ring (Ring A) appears
as a characteristic multiplet.[1]

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149372/
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://www.benchchem.com/product/b1584486/docs?utm_src=pdf-body-img#technical-monograph-spectroscopic-characterization-of-2-5-diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584486?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

H NMR Data (400 MHz, )

Note: Chemical shifts (

) are standardized reference values based on substituent additivity rules and analogous

benzanilide structures.
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C NMR Data (100 MHz, )

The carbon spectrum confirms the presence of the amide carbonyl and the asymmetry of the
ethoxy groups.[1]

Carbonyl (C=0): 165.5 ppm.[1]

e Aromatic C-O (Ipso): 153.8 ppm (C-5'), 142.5 ppm (C-2).[1] Note: C-2' is often shifted upfield
relative to C-5' due to steric compression from the amide.[1]

e Aromatic C-N: 129.5 ppm.[1]
e Aromatic CH: 110.0 - 132.0 ppm (Complex aromatic region).[1]
o Ethoxy (

): 64.5 ppm, 63.8 ppm.[1]
o Methyl (

): 14.9 ppm, 14.8 ppm.[1]

NMR Correlation Diagram
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Figure 2: Structural correlation to diagnostic NMR signals.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint” validation, particularly useful for verifying
the formation of the amide bond and the presence of ether linkages.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1]

 |onization Mode: ESI (+) or EI (70 eV).

e Molecular lon:

(ESI);

(EN).[1]

Fragmentation Logic
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The molecule typically cleaves at the amide bond or loses the ethyl groups.[1]
» Base Peak (Likely):

(Benzoyl cation,

).[1] This is the standard "Alpha-cleavage" relative to the carbonyl.[1]
e Fragment A:

(2,5-diethoxyaniline radical cation).[1]

o Fragment B: Loss of Ethylene (

) from ethoxy groups is common in El, leading to phenol derivatives.[1]

Molecular lon
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Amine Radical Loss of Et
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Benzoyl Cation
[Ph-CO]+ m/z 105

Click to download full resolution via product page

Figure 3: Predicted fragmentation pathways in Electron lonization (EI) MS.

Quality Control & Purity Standards
For research or pharmaceutical applications, the following specifications are recommended:

o Appearance: White to off-white crystalline solid.[1]

e Melting Point:Experimental determination required. (Predicted range: 95°C — 105°C based
on 2,5-dimethoxy analogs).[1]

e HPLC Purity: >98.0% (Area %).[1]
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o Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
o Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.[1]

o Detection: UV at 254 nm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-2-5-diethoxybenzanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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